4-(Aminomethyl)-3,5-dimethylbenzoic Acid: A Rigidified Bifunctional Scaffold for Drug Discovery
4-(Aminomethyl)-3,5-dimethylbenzoic Acid: A Rigidified Bifunctional Scaffold for Drug Discovery
Executive Summary
4-(Aminomethyl)-3,5-dimethylbenzoic acid (CAS: 2580208-72-4) is a specialized aromatic building block characterized by a bifunctional core containing a carboxylic acid and a primary benzyl amine. Distinguished by the presence of two methyl groups at the 3 and 5 positions, this molecule serves as a conformational lock in medicinal chemistry. The steric bulk of the ortho-methyl groups restricts the rotation of the phenyl ring relative to the amide or ester bonds formed at the carboxylic acid position, making it an invaluable tool for rigidifying peptide backbones, optimizing pharmacophore alignment, and designing atropisomerically stable drug candidates.
This guide provides an in-depth technical analysis of its chemical structure, synthetic pathways, physicochemical properties, and applications in fragment-based drug design (FBDD) and linker chemistry (PROTACs/ADCs).
Chemical Structure & Physicochemical Profile[1][2][3][4][5]
Structural Analysis
The core scaffold consists of a benzene ring substituted with:
-
Position 1: Carboxylic acid (
), serving as the C-terminal attachment point or hydrogen bond donor/acceptor. -
Positions 3, 5: Methyl groups (
), providing steric hindrance and lipophilicity. -
Position 4: Aminomethyl group (
), serving as the N-terminal attachment point.
Key Feature - Steric Restriction: Unlike the unsubstituted analog 4-(aminomethyl)benzoic acid (PAMBA) , the 3,5-dimethyl substitution creates a "molecular brake." When the carboxylic acid is converted to an amide, the ortho-methyl groups clash with the carbonyl oxygen or the amide nitrogen's substituents, forcing the amide bond out of planarity with the phenyl ring. This restricts the conformational space, potentially locking the molecule into a bioactive conformation and improving selectivity.
Physicochemical Properties
The following data summarizes the calculated and observed properties critical for drug design.
| Property | Value | Description |
| Molecular Formula | - | |
| Molecular Weight | 179.22 g/mol | Fragment-sized for FBDD. |
| CAS Number | 2580208-72-4 | Specific to the aminomethyl derivative. |
| LogP (Calc) | ~1.46 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | 63.32 | Polar surface area suitable for CNS penetration. |
| pKa (Acid) | ~4.5 - 4.8 | Slightly higher than benzoic acid (4.2) due to methyl induction. |
| pKa (Amine) | ~9.5 - 10.0 | Typical primary benzyl amine basicity. |
| H-Bond Donors | 2 | Acid OH, Amine NH. |
| H-Bond Acceptors | 2 | Acid Carbonyl, Amine N. |
Structural Visualization
The following diagram illustrates the chemical structure and the steric clash zones responsible for its conformational rigidity.
Caption: Structural connectivity of 4-(Aminomethyl)-3,5-dimethylbenzoic acid, highlighting the steric interaction between the methyl groups and the carboxylic acid moiety.
Synthetic Pathways[6][7]
The synthesis of 4-(Aminomethyl)-3,5-dimethylbenzoic acid requires navigating the reactivity of the benzylic position while preserving the carboxylic acid. The most robust route involves the reduction of a nitrile precursor, which is accessible from commercially available dimethyl-substituted aromatics.
Retrosynthetic Analysis
-
Target: 4-(Aminomethyl)-3,5-dimethylbenzoic acid.[1]
-
Starting Material: 4-Bromo-2,6-dimethylbenzonitrile or Mesitylene (1,3,5-trimethylbenzene).
Primary Synthetic Route (Nitrile Reduction)
This pathway ensures the correct positioning of substituents and avoids over-oxidation of the benzylic amine.
-
Carboxylation: Conversion of 4-bromo-2,6-dimethylbenzonitrile to the acid via lithiation or Grignard formation followed by
quench. -
Esterification (Optional but Recommended): Protecting the acid as a methyl ester to facilitate the nitrile reduction.
-
Nitrile Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or borane reduction to convert the nitrile to the primary amine.
-
Hydrolysis: Saponification of the ester to yield the final free acid.
Caption: Step-by-step synthetic pathway from the bromonitrile precursor to the final amino-acid target.
Experimental Protocols
Synthesis of 4-Cyano-3,5-dimethylbenzoic Acid
Objective: To install the carboxylic acid moiety on the bromonitrile scaffold.
-
Reagents: 4-Bromo-2,6-dimethylbenzonitrile (1.0 eq),
-Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF, Dry (gas or solid). -
Procedure:
-
Dissolve 4-bromo-2,6-dimethylbenzonitrile in anhydrous THF under an inert atmosphere (
or Ar). -
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add
-Butyllithium dropwise over 30 minutes, maintaining the temperature below -70°C. Stir for 1 hour to generate the aryl lithium species. -
Bubble excess dry
gas through the solution (or pour onto crushed dry ice) for 30 minutes. -
Allow the mixture to warm to room temperature.
-
Quench with 1M HCl to pH ~2.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water to obtain the white solid product.
-
Reduction to 4-(Aminomethyl)-3,5-dimethylbenzoic Acid
Objective: Selective reduction of the nitrile group to a primary amine.
-
Reagents: 4-Cyano-3,5-dimethylbenzoic acid (or its methyl ester), Raney Nickel (catalytic), Hydrogen gas (
), Methanolic Ammonia (7N). -
Procedure:
-
Dissolve the cyano-acid (or ester) in 7N
in Methanol. The ammonia prevents secondary amine formation. -
Add Raney Nickel (approx. 20 wt% of substrate) carefully (pyrophoric!).
-
Hydrogenate at 40-50 psi
pressure in a Parr shaker for 12-24 hours at room temperature. -
Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.[4]
-
Concentrate the filtrate.
-
Hydrolysis (if Ester used): Dissolve residue in THF/Water (1:1), add LiOH (3 eq), and stir at RT for 4 hours. Acidify to pH 6-7 to precipitate the zwitterionic amino acid.
-
Isolation: Filter the precipitate or lyophilize the aqueous solution.
-
Applications in Drug Discovery[10]
Rigid Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) require linkers that position the E3 ligase and the target protein in a precise orientation. Flexible alkyl chains often lead to "floppy" molecules with poor cell permeability.
-
Utility: The 3,5-dimethylbenzoic acid scaffold acts as a rigid, linear spacer.
-
Mechanism: The methyl groups restrict the rotation of the phenyl ring, reducing the entropic penalty upon binding to the ternary complex.
Peptidomimetics & Bioisosteres
This molecule is a bioisostere of Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and PAMBA .
-
Differentiation: While Tranexamic acid is aliphatic and chair-shaped, 4-(aminomethyl)-3,5-dimethylbenzoic acid is aromatic and planar but sterically congested.
-
Use Case: It can replace phenylalanine or tyrosine residues in peptide drugs to lock the backbone conformation, potentially increasing proteolytic stability (half-life) and receptor selectivity.
Fragment-Based Drug Design (FBDD)
As a "Rule of 3" compliant fragment (MW < 300, LogP < 3), it serves as an excellent starting point for fragment growing.
-
Vector Growth: The amine and acid groups provide two distinct vectors for growing the molecule into adjacent binding pockets.
References
-
ChemScene. (2025). 4-(Aminomethyl)-3,5-dimethylbenzoic acid Product Information. Retrieved from
-
PubChem. (2025).[5] Compound Summary for 4-cyano-3,5-dimethylbenzoic acid. Retrieved from
-
Google Patents. (2005). EP1512687A1 - Piperazines as oxytocin agonists. (Describes the synthesis of the 4-cyano-3,5-dimethylbenzoic acid intermediate). Retrieved from
-
BenchChem. (2025).[6] Synthesis of 3,5-Dimethylbenzoic Acid Derivatives. Retrieved from
-
Sigma-Aldrich. (2025). 4-Amino-3,5-dimethylbenzoic acid (Related Aniline Compound for Comparison). Retrieved from [7]
Sources
- 1. 4-amino-3,5-dimethyl-benzoic Acid CAS NO 4919-40-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 2. EP1512687A1 - Piperazines as oxytocin agonists - Google Patents [patents.google.com]
- 3. 73831-13-7(4-Cyano-3-methylbenzoic acid) | Kuujia.com [kuujia.com]
- 4. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 5. 4-Amino-3,5-dimethylbenzoic acid | C9H11NO2 | CID 236021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-amino-3,5-dimethylbenzoic acid | 4919-40-8 [sigmaaldrich.com]
